
1-(2,4-Dichlorophenyl)propan-2-amine
Descripción general
Descripción
1-(2,4-Dichlorophenyl)propan-2-amine, also known as 2,4-Dichloroamphetamine or 2,4-DCA, is a synthetic compound . It has a molecular formula of C9H11Cl2N and a molecular weight of 204.096 .
Synthesis Analysis
The synthesis of 1-(2,4-Dichlorophenyl)propan-2-amine can be achieved through transaminase-mediated synthesis. This method uses immobilized whole-cell biocatalysts with ®-transaminase activity. After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee . Chemical methods for synthesis include diastereoselective organocerium additions to (S)-1-amino-2-ethoxymethyl-pyrrolidine hydrazone derivatives followed by hydrogenolysis .Molecular Structure Analysis
The molecular structure of 1-(2,4-Dichlorophenyl)propan-2-amine consists of nine carbon atoms, eleven hydrogen atoms, two chlorine atoms, and one nitrogen atom . The exact mass is 203.026855 .Chemical Reactions Analysis
Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 275.9±25.0 °C at 760 mmHg, and a flash point of 120.7±23.2 °C . Its LogP value is 3.01, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(2,4-Dichlorophenyl)propan-2-amine derivatives have been explored extensively in the realm of chemical synthesis and characterization. For instance, derivatives have been synthesized through base-catalyzed Claisen-Schmidt condensation reactions, further characterized by various spectroscopic methods like FT-IR and X-ray diffraction, revealing intricate molecular structures and intermolecular interactions (Salian et al., 2018). Additionally, the compound has been integrated into the synthesis of 1,3,4-thiadiazoles derivatives, showcasing its versatility in creating compounds with potential applications in various fields (Ling, 2007).
Antifungal Activity
Research into the antifungal properties of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines reveals significant potential. These compounds have shown efficacy in vitro and in vivo against a range of plant pathogenic fungi, suggesting their utility in agricultural applications to combat fungal infections (Arnoldi et al., 2007).
Corrosion Inhibition
The chemical has found use in corrosion inhibition studies. Tertiary amines derived from 1-(2,4-Dichlorophenyl)propan-2-amine have been synthesized and tested for their efficacy in preventing carbon steel corrosion. These compounds demonstrate significant inhibitory effects, offering potential applications in protecting metal surfaces from corrosive damage (Gao et al., 2007).
Cytotoxic Effects
The exploration of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives, incorporating the 1-(2,4-Dichlorophenyl)propan-2-amine structure, has led to discoveries with significant cytotoxic effects against tumor cell lines. These findings highlight the compound's potential as a foundation for developing new anticancer agents (Flefel et al., 2015).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXOKSCQUWGEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32560-77-3 | |
| Record name | 1-(2,4-dichlorophenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2595744.png)
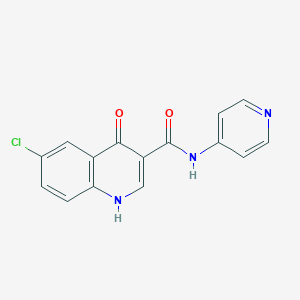
![tert-Butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate](/img/structure/B2595747.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B2595749.png)
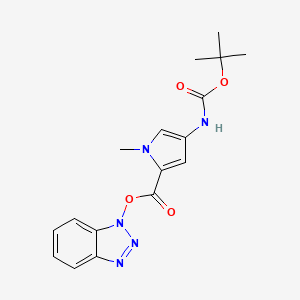
![4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2595753.png)
![4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2595754.png)
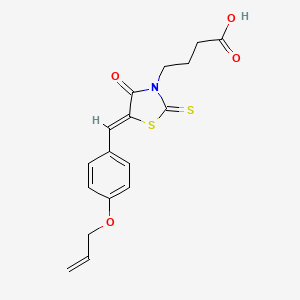

![2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde](/img/structure/B2595757.png)
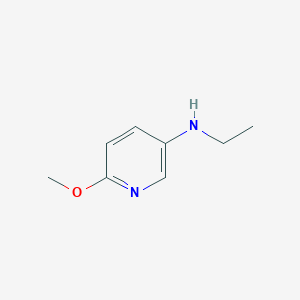
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2595761.png)
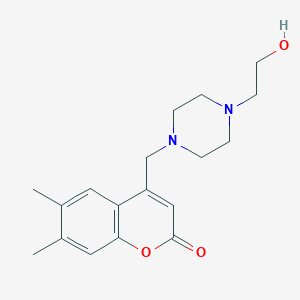
![4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2595765.png)